molecular formula C9H10N4 B12827813 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine

1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B12827813
M. Wt: 174.20 g/mol
InChI Key: LEPYVKAYTJYHFN-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine can be synthesized through a variety of methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between phenylhydrazine and methyl isocyanide in the presence of a suitable catalyst can yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of substituted triazoles .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. Specific pathways involved may include enzyme inhibition or receptor binding, depending on the application .

Comparison with Similar Compounds

    1-Phenyl-1H-1,2,3-triazole: Lacks the methyl group at the 1-position.

    4-Phenyl-1H-1,2,3-triazole: Lacks the methyl group and has a different substitution pattern.

    1-Methyl-1H-1,2,3-triazole: Lacks the phenyl group at the 4-position.

Uniqueness: 1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

3-methyl-5-phenyltriazol-4-amine

InChI

InChI=1S/C9H10N4/c1-13-9(10)8(11-12-13)7-5-3-2-4-6-7/h2-6H,10H2,1H3

InChI Key

LEPYVKAYTJYHFN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C2=CC=CC=C2)N

Origin of Product

United States

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